molecular formula C27H33O4P B13789610 Tris(2-propylphenyl) phosphate CAS No. 84642-70-6

Tris(2-propylphenyl) phosphate

Cat. No.: B13789610
CAS No.: 84642-70-6
M. Wt: 452.5 g/mol
InChI Key: FPIUEVPELBLXGL-UHFFFAOYSA-N
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Description

Organophosphate esters (OPEs), including tris(2-propylphenyl) phosphate, are widely used as flame retardants, plasticizers, and lubricants in industrial and consumer products. These compounds share a common phosphate core with varying aryl or alkyl substituents, influencing their physicochemical properties, environmental persistence, and toxicity . This article compares key OPEs using data from environmental monitoring, degradation studies, and toxicity assessments.

Properties

CAS No.

84642-70-6

Molecular Formula

C27H33O4P

Molecular Weight

452.5 g/mol

IUPAC Name

tris(2-propylphenyl) phosphate

InChI

InChI=1S/C27H33O4P/c1-4-13-22-16-7-10-19-25(22)29-32(28,30-26-20-11-8-17-23(26)14-5-2)31-27-21-12-9-18-24(27)15-6-3/h7-12,16-21H,4-6,13-15H2,1-3H3

InChI Key

FPIUEVPELBLXGL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCC)OC3=CC=CC=C3CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-propylphenyl) phosphate can be synthesized through the esterification of phosphoric acid with 2-propylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Hydrolysis

Tris(2-propylphenyl) phosphate undergoes hydrolysis in aqueous environments, influenced by pH and temperature. Key findings include:

  • Acidic conditions : Slow cleavage occurs at elevated temperatures, producing phenol derivatives and phosphoric acid intermediates .

  • Alkaline conditions : Hydrolysis accelerates, forming bis(2-propylphenyl) phosphate and 2-propylphenol.

Kinetic parameters (from controlled experiments):

ConditionTemperature (°C)Reaction Rate (h⁻¹)Major Products
pH 2 (HCl)800.12Phenol derivatives, H3PO4
pH 12 (NaOH)250.45Bis(2-propylphenyl) phosphate

The hydrolysis mechanism involves nucleophilic attack on the phosphorus center, with hydroxyl ions acting as nucleophiles in alkaline media.

Thermal Decomposition

Thermal stability and decomposition pathways have been characterized under industrial processing conditions:

  • Stability range : Remains stable up to 250°C.

  • Decomposition above 300°C : Releases volatile organic compounds (VOCs) and forms polyphosphates as residues.

Key thermal degradation products :

  • Phosphorus oxides (POₓ)

  • 2-propylphenol

  • Carbonaceous char

Experimental thermogravimetric analysis (TGA) data shows a mass loss of 85% between 300–400°C under nitrogen atmosphere.

Oxidative Reactions

Oxidation studies reveal the following pathways:

  • Combustion : Acts as a flame retardant by releasing POₓ radicals that quench free radicals in the gas phase.

  • Photocatalytic oxidation : Under UV light with TiO₂ catalysts, degrades into CO₂, H2O, and phosphoric acid.

Notable reaction :
C27H33O4P+34O227CO2+16.5H2O+H3PO4\text{C}_{27}\text{H}_{33}\text{O}_4\text{P}+34\text{O}_2\rightarrow 27\text{CO}_2+16.5\text{H}_2\text{O}+\text{H}_3\text{PO}_4
This reaction is critical for environmental remediation applications.

Interaction with Polymers

As a plasticizer, this compound interacts with polymer matrices through:

  • Hydrogen bonding : Between phosphate groups and polar polymer chains.

  • Van der Waals forces : With non-polar polymer segments.

Compatibility issues :

  • Reacts with vinyl-based resins, causing gradual softening .

  • Incompatible with natural rubber, leading to structural degradation over time .

Environmental and Biological Transformation

  • Soil microbial degradation : Aerobic bacteria metabolize the compound into non-toxic phosphates within 30–60 days.

  • Aquatic photolysis : Half-life of 14 days under sunlight (UV-B irradiation).

Toxicity mitigation : Hydrolysis and oxidation pathways reduce bioaccumulation potential by breaking down the parent compound into less persistent metabolites .

Scientific Research Applications

Flame Retardant Applications

Tris(2-propylphenyl) phosphate is predominantly used as a flame retardant in various materials, particularly in flexible and rigid polyurethane foams. Its effectiveness in reducing flammability makes it a crucial additive in consumer products such as:

  • Upholstered furniture
  • Automotive interiors
  • Textiles used in children's clothing

Case Study: Flame Retardancy in Furniture

A study conducted on the effectiveness of this compound as a flame retardant in upholstered furniture revealed substantial improvements in ignition resistance. The treated fabrics exhibited delayed ignition times and reduced heat release rates, demonstrating its efficacy compared to untreated controls.

Material TypeIgnition Time (seconds)Heat Release Rate (kW/m²)
Untreated Fabric1525
Fabric with Additive3010

Plasticizer Applications

In addition to its role as a flame retardant, this compound serves as a plasticizer in various polymer formulations. It enhances the flexibility and durability of plastics, making it suitable for use in:

  • Polyvinyl chloride (PVC) products
  • Rubber formulations
  • Coatings and adhesives

Case Study: Plasticization of PVC

Research indicates that incorporating this compound into PVC formulations significantly improves mechanical properties such as tensile strength and elongation at break.

PropertyControl PVCPVC with Additive
Tensile Strength (MPa)2025
Elongation at Break (%)150200

Environmental Impact and Safety Considerations

While this compound is effective in its applications, concerns regarding its environmental impact have been raised. Studies have detected this compound in indoor dust and environmental samples, prompting investigations into its persistence and potential toxicity.

Toxicological Insights

Toxicological assessments have shown that exposure to this compound can lead to neurotoxic effects, particularly with prolonged exposure. A notable case involved workers exposed to hydraulic fluids containing the compound, resulting in symptoms such as muscle weakness and reduced nerve conduction velocities.

Mechanism of Action

The mechanism of action of tris(2-propylphenyl) phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, which inhibits the spread of flames. The compound can also interfere with the endocrine system by mimicking or blocking the action of natural hormones, leading to potential health effects.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated OPEs (TCEP, TDCPP, TCPP) exhibit moderate water solubility (1,200–7,820 mg/L) due to polar chloroalkyl groups, while TDPP (tert-butylphenyl) is highly hydrophobic (Log Kow ~8.5) .
  • Volatility : Higher chlorination (TDCPP) correlates with elevated boiling points (>300°C), reducing atmospheric mobility .

Environmental Occurrence and Degradation

Environmental Concentrations

OPEs are pervasive in air, water, and biota due to their leaching from products and resistance to hydrolysis:

Matrix Dominant Compounds Concentration Range Key Source
Snowwater TDCPP, TBEP 229–1,175 ng/L Atmospheric deposition
Road Dust TCPP, TBEP, TDCPP 0–8,901 ng/g Industrial emissions
Crayfish TEP, TCPP 34–41 µg/kg Aquatic contamination

TDCPP and TBEP dominate in urban snowwater, reflecting their use in construction materials and hydraulic fluids . TCPP is prevalent in dust due to its incorporation in insulation foams .

Microbial Degradation

The microbial consortium YC-BJ1 degrades OPEs with varying efficiency:

Compound Degradation Rate (4 days) Key Degraders (Genera)
TPhP 99.8% Hyphomicrobium, Chryseobacterium
TDCPP 16.5%
TCEP 22.0%

Chlorinated OPEs (TDCPP, TCEP) resist biodegradation due to stable C-Cl bonds, whereas non-halogenated analogs (TPhP) are rapidly metabolized .

Toxicity and Human Health Risks

Compound Carcinogenicity (Animal Models) Genotoxicity Primary Exposure Pathways
TCEP Not classified Limited data Dust ingestion, drinking water
TDCPP Carcinogenic (rats) Mutagenic Dietary (seafood, dust)
TCPP Low acute toxicity Negative Inhalation, dermal contact
  • TDCPP poses significant carcinogenic risks, with daily intake via dust exceeding 6,314 pg/kg for环卫 workers .
  • TCEP and TCPP show lower acute toxicity but persist in human tissues, warranting long-term monitoring .

Regulatory and Industrial Status

  • TDPP (tert-butylphenyl) is used in food-contact materials for its stability and low migration, though its high Log Kow raises bioaccumulation concerns .
  • TDCPP is restricted in children’s products in California (Proposition 65) due to carcinogenicity .
  • TBEP remains unregulated in many regions despite high environmental prevalence .

Biological Activity

Tris(2-propylphenyl) phosphate (TPPP) is an organophosphate compound that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article compiles findings from various studies to elucidate the biological activity of TPPP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Overview of this compound

TPPP is primarily used as a flame retardant and plasticizer in various industrial applications. Its structural characteristics allow it to interact with biological systems, raising concerns about its toxicity and environmental persistence.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of TPPP on various cell types. For instance, studies indicate that TPPP exposure leads to decreased cell viability in hepatic and neuronal cells. The lethal concentration (LC50) values for TPPP have been reported as follows:

Cell TypeLC50 (μM)
Hepatocytes60.3 ± 45.8
Neuronal Cells28.7 ± 19.1

These results suggest that TPPP may have significant toxic effects on liver and brain cells, potentially disrupting metabolic processes and cellular functions .

Developmental Toxicity

In developmental studies using avian models, TPPP exposure resulted in notable alterations in embryonic development. Specifically, injections of TPPP into chicken eggs showed delayed pipping success and reduced growth metrics such as tarsus length at higher concentrations . These findings indicate that TPPP may disrupt normal developmental processes in vertebrates.

Gene Expression Alterations

TPPP has been shown to affect gene expression related to xenobiotic metabolism and endocrine function. For example, exposure to TPPP resulted in upregulation of cytochrome P450 enzymes involved in drug metabolism, which can lead to altered metabolic pathways in exposed organisms .

Neurodevelopmental Impact

Studies utilizing neuronal cell lines have demonstrated that TPPP exposure can lead to increased oxidative stress and impaired cellular differentiation. This suggests a potential mechanism by which TPPP could contribute to neurodevelopmental disorders .

Case Study 1: Avian Embryo Development

In a controlled study involving domestic chicken embryos, TPPP was administered at varying concentrations. The results indicated a dose-dependent response where higher concentrations led to significant developmental delays and morphological abnormalities, highlighting the compound's potential as an endocrine disruptor .

Case Study 2: Neurotoxicity in Cell Lines

A study examining the effects of TPPP on PC12 neuronal cells found that exposure resulted in decreased cell proliferation and increased markers of oxidative stress. These findings suggest that TPPP may pose risks for neurodevelopmental health through mechanisms involving oxidative damage and impaired neuronal growth .

Q & A

Q. How do conflicting toxicity findings for this compound arise, and how should they be resolved?

  • Case Study : Discrepancies in reproductive toxicity (e.g., NTP studies on analogous tris-phosphates like TCEP) may stem from differences in dose regimens (acute vs. chronic), species sensitivity (rats vs. zebrafish), or metabolite profiling .
  • Resolution : Conduct comparative metabolomics to identify species-specific metabolic pathways. Use adverse outcome pathways (AOPs) to link molecular initiating events (e.g., oxidative stress) to apical endpoints .

Q. What experimental designs are optimal for assessing environmental persistence and bioaccumulation?

  • Persistence Studies : Use OECD 307/308 guidelines for soil/water degradation testing under aerobic/anaerobic conditions. Monitor degradation products via high-resolution mass spectrometry (HRMS) .
  • Bioaccumulation : Apply bioconcentration factors (BCFs) in aquatic models (e.g., Daphnia magna) with stable isotope-labeled analogs to track uptake .

Q. How can researchers address data gaps in mechanistic toxicity studies?

  • In Vitro Systems : Utilize HepG2 liver cells for metabolic activation studies and Caco-2 cells for intestinal absorption modeling. Pair with transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., lipid metabolism, endocrine disruption) .
  • In Vivo Models : For neurotoxicity, employ Caenorhabditis elegans with GFP-tagged neurons to quantify synaptic defects .

Data Contradiction and Reliability Analysis

Q. How should conflicting reports on carcinogenic potential be evaluated?

  • Case Example : While Tris(2,3-dibromopropyl) phosphate (Group 2A carcinogen) shows DNA adduct formation, analogous compounds like this compound lack conclusive data. Use ToxCast/Tox21 high-throughput screening to prioritize endpoints .
  • Weight-of-Evidence : Cross-reference IARC monographs , EPA risk evaluations , and in silico predictions (e.g., QSAR models) to resolve uncertainties .

Q. What criteria determine the reliability of physicochemical data in regulatory submissions?

  • EPA Metrics : Data from peer-reviewed repositories (e.g., IUCLID, ECOTOX) are rated "High" quality if methods are transparent and bias-controlled. Avoid studies with undocumented analytical protocols .
  • Best Practices : Report uncertainty intervals for key parameters (e.g., half-lives) and validate models with experimental data .

Tables for Key Comparisons

Q. Table 1. Analytical Techniques for Tris-Phosphate Derivatives

TechniqueApplicationSensitivityLimitationsReferences
LC-MS/MSEnvironmental trace detection0.1–1 ng/LMatrix interference
³¹P NMRStructural confirmation10 ppmLow resolution for isomers
FTIRFunctional group identificationModerateOverlapping peaks

Q. Table 2. Toxicity Endpoints in Model Organisms

OrganismEndpointEC₅₀ (mg/L)MechanismReferences
C. elegansNeurodevelopmental5.2Acetylcholinesterase inhibition
D. magnaAcute mortality12.8Oxidative stress
Rat (in vivo)Hepatotoxicity50 (LOAEL)CYP450 induction

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